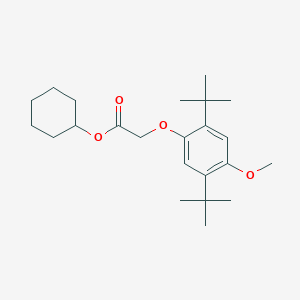
Cyclohexyl (2,5-di-tert-butyl-4-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl (2,5-di-tert-butyl-4-methoxyphenoxy)acetate is an organic compound characterized by its complex structure, which includes a cyclohexyl group, two tert-butyl groups, a methoxy group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl (2,5-di-tert-butyl-4-methoxyphenoxy)acetate typically involves the esterification of 2,5-di-tert-butyl-4-methoxyphenol with cyclohexyl acetate. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process may involve the following steps:
Esterification: The phenol reacts with cyclohexyl acetate in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (2,5-di-tert-butyl-4-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Cyclohexyl (2,5-di-tert-butyl-4-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, including fragrances and polymers.
Mechanism of Action
The mechanism of action of Cyclohexyl (2,5-di-tert-butyl-4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, leading to modulation of cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: Known for its use in fragrances and cosmetics.
2,6-Di-tert-butyl-4-methoxyphenol: Used as an antioxidant in various applications.
Uniqueness
Cyclohexyl (2,5-di-tert-butyl-4-methoxyphenoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H36O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
cyclohexyl 2-(2,5-ditert-butyl-4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C23H36O4/c1-22(2,3)17-14-20(18(23(4,5)6)13-19(17)25-7)26-15-21(24)27-16-11-9-8-10-12-16/h13-14,16H,8-12,15H2,1-7H3 |
InChI Key |
CBJNZRDZUJWBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OCC(=O)OC2CCCCC2)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















